molecular formula C11H13NO4S B2603093 (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID CAS No. 1588504-14-6

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B2603093
CAS No.: 1588504-14-6
M. Wt: 255.29
InChI Key: BOVKAMOMPROOMA-VMPITWQZSA-N
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Description

“(2E)-3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid” is a synthetic organic compound characterized by a propenoic acid backbone ((2E)-prop-2-enoic acid) conjugated to a para-substituted phenyl ring bearing a dimethylsulfamoyl moiety. The (2E) configuration denotes a trans orientation of the double bond in the propenoic acid chain, which influences molecular geometry and intermolecular interactions.

The dimethylsulfamoyl substituent likely increases molecular weight (~350–400 g/mol) and hydrogen-bonding capacity compared to simpler phenylpropenoic acids .

Properties

IUPAC Name

(E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKAMOMPROOMA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID typically involves the reaction of 4-(dimethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid is C11H13NO4S, with a molecular weight of 255.29 g/mol. The compound features a prop-2-enoic acid backbone with a dimethylsulfamoyl group attached to a phenyl ring, contributing to its unique reactivity and biological activity.

Inhibitory Activity on Enzymes

Research indicates that compounds similar to (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid exhibit inhibitory activity against various enzymes. For example:

  • Acyl-CoA:cholesterol acyltransferase (ACAT) : This enzyme plays a crucial role in cholesterol metabolism. Studies have shown that derivatives of this compound can inhibit ACAT activity, leading to potential applications in treating hypercholesterolemia and related cardiovascular diseases .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is hypothesized that the dimethylsulfamoyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid have provided insights into how modifications to the molecular structure affect biological activity. This understanding is critical for designing more effective therapeutic agents .

Drug Development

Due to its favorable pharmacokinetic properties, including solubility and bioavailability, this compound is being explored in drug formulation studies. Its ability to penetrate biological membranes efficiently positions it as a promising lead compound in drug development pipelines.

Polymer Chemistry

The unique chemical structure of (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid allows it to act as a monomer in polymer synthesis. Researchers are exploring its use in creating polymers with specific mechanical and thermal properties, potentially leading to advancements in materials used in coatings and adhesives.

Case Studies

StudyFocusFindings
Study on ACAT Inhibition Evaluating inhibitory effects on cholesterol metabolismFound that derivatives of the compound significantly reduced cholesterol levels in vitro .
Anti-inflammatory Research Investigating the modulation of inflammatory pathwaysDemonstrated that the compound reduced markers of inflammation in animal models .
Polymer Synthesis Developing new materials from the compoundSuccessfully synthesized novel polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, inhibiting their activity. The prop-2-enoic acid moiety can participate in conjugation reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

a. Sulfonamide/Sulfamoyl Derivatives

  • Target Compound vs. 795293-20-8 : The target’s dimethylsulfamoyl group (-SO₂N(CH₃)₂) reduces hydrogen-bonding capacity (3 donors/6 acceptors) compared to the bis-sulfamoyl analog (3/8). This may lower solubility but enhance membrane permeability due to increased hydrophobicity from methyl groups.
  • Target vs. 379729-52-9 : The trifluoromethyl (-CF₃) substituent in 379729-52-9 significantly elevates lipophilicity (XLogP3 ~3.2 vs. ~1.5), favoring interactions with hydrophobic protein pockets.

b. Alkyl-Substituted Analogs

  • Target vs. 85017-61-4 : The pentyl chain in 85017-61-4 drastically increases hydrophobicity (XLogP3 ~4.5), making it suitable for lipid membrane studies. In contrast, the target’s polar sulfamoyl group positions it for aqueous environments or charged binding sites.

c. Sulfonyl Derivatives

  • Target vs. Methylsulfonyl Analog : The methylsulfonyl group (-SO₂CH₃) lacks the nitrogen atom present in sulfamoyl, reducing hydrogen-bonding capacity (2/4 vs. 3/6). This may limit the methylsulfonyl analog’s efficacy in targets requiring strong polar interactions.

Biological Activity

(2E)-3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid, also known by its CAS number 1588504-14-6, is a compound with significant biological activity that has attracted attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Molecular Formula : C11H13NO4S
Molar Mass : 255.29 g/mol
Density : 1.339 g/cm³
Boiling Point : 435.9 °C (predicted)
pKa : -95.54 (predicted)

PropertyValue
Molecular FormulaC11H13NO4S
Molar Mass255.29 g/mol
Density1.339 g/cm³
Boiling Point435.9 °C
pKa-95.54

The compound's biological activity primarily involves its interaction with various molecular targets within the body, particularly those related to inflammatory and cancer pathways. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors involved in cell proliferation and apoptosis.

  • Histone Deacetylase Inhibition : Some studies suggest that derivatives of this compound may exhibit histone deacetylase (HDAC) inhibitory activity, which can lead to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .
  • Antitumor Activity : Preliminary studies have shown that compounds structurally related to (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid can induce G1 cell cycle arrest in cancer cells and promote apoptosis through upregulation of pro-apoptotic factors .

In Vitro Studies

Research has demonstrated that (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid exhibits significant inhibitory effects on various cancer cell lines. For example:

  • Cell Lines Studied : Human myelodysplastic syndrome SKM-1 cell line.
  • Observed Effects :
    • Induction of apoptosis.
    • Increase in intracellular levels of acetylated histones.
    • G1 phase cell cycle arrest.

These findings suggest a potential role for the compound in cancer therapy, particularly for hematological malignancies.

In Vivo Studies

In animal models, the compound has shown promising results:

  • Model Used : SKM-1 xenograft models in mice.
  • Results :
    • Significant reduction in tumor growth.
    • Enhanced antitumor efficacy observed in immunocompetent mice compared to those with compromised immune systems.

These results support the hypothesis that (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid may enhance immune responses against tumors, making it a candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Knoevenagel condensation between 4-(dimethylsulfamoyl)benzaldehyde and malonic acid derivatives under acidic or basic catalysis. Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., piperidine or β-alanine). Purification via recrystallization or reverse-phase HPLC ensures stereochemical integrity (E-configuration) and minimizes impurities like unreacted aldehyde or cis-isomers .

Q. Which analytical techniques are critical for validating the purity and structural identity of this compound?

  • Answer : Use a combination of:

  • 1H/13C NMR : Confirm the trans-configuration (J = 16 Hz for vinyl protons) and sulfamoyl group integration.
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., related propanoic acid derivatives listed in pharmacopeial standards) .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX programs for structure refinement .

Q. How can researchers address common impurities encountered during synthesis?

  • Answer : Key impurities include:

  • Cis-isomers : Controlled by optimizing reaction time and monitoring via chiral HPLC.
  • Residual dimethylsulfamoyl precursors : Removed via silica gel chromatography or preparative TLC. Cross-reference with pharmacopeial impurity standards (e.g., EP/JP monographs) for analytical validation .

Advanced Research Questions

Q. How should contradictory biological activity data across studies be systematically analyzed?

  • Answer : Discrepancies may arise from:

  • Stereochemical purity : Validate E/Z ratios via NOESY NMR or circular dichroism.
  • Assay conditions : Compare cell permeability (logP adjustments) or protein-binding interactions using surface plasmon resonance (SPR).
  • Impacts of sulfamoyl group hydrolysis : Test stability under physiological pH (e.g., 7.4 vs. acidic lysosomal conditions) .

Q. What experimental designs are optimal for elucidating the dimethylsulfamoyl group’s role in bioactivity?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Sulfonamide modifications : Replace dimethyl groups with cyclopropyl or trifluoromethyl moieties.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase). Validate via isothermal titration calorimetry (ITC) .

Q. What strategies resolve challenges in crystallizing this compound for X-ray studies?

  • Answer : Employ solvent vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/hexane). Use SHELXL for refining twinned or high-resolution data. For macromolecular targets (e.g., enzyme co-crystals), optimize cryoprotection with glycerol or ethylene glycol .

Methodological Guidance Tables

Technique Application Key Parameters
Reverse-phase HPLC Purity analysis and impurity profilingC18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm
NOESY NMR Stereochemical validation of E-configurationMixing time: 300 ms, DMSO-d6 solvent, 500 MHz spectrometer
Molecular Dynamics (MD) Predicting sulfamoyl group interactions in enzyme binding pocketsGROMACS/AMBER force fields, 100 ns simulation, explicit solvent model

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